
11-Bromo-1-tetrahydropyranyloxyundecane
Descripción general
Descripción
“11-Bromo-1-undecanol” is also known as “Undecamethylene bromohydrin”. It has a molecular formula of C11H23BrO and a molecular weight of 251.204 . It’s an organic compound with wide-spectrum antimicrobial properties .
Synthesis Analysis
The synthesis of bromo-substituted compounds like “11-Bromo-1-undecanol” often involves the use of bromine (Br2) or 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in dichloromethane (CH2Cl2) .Molecular Structure Analysis
The molecular structure of “11-Bromo-1-undecanol” can be represented by the InChI string: InChI=1S/C11H23BrO/c12-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 .Physical and Chemical Properties Analysis
“11-Bromo-1-undecanol” is a solid substance with a beige appearance . It has a melting point range of 42 - 47 °C, and a boiling point range of 165 - 170 °C at 1 mmHg .Aplicaciones Científicas De Investigación
Synthesis of Pheromone Components
11-Bromo-1-tetrahydropyranyloxyundecane is used in the synthesis of pheromone components. For example, Tetrahydropyran, a starting material similar to this compound, was utilized in synthesizing sex pheromone components of Antheraea pernyi and A. polyphemus, highlighting its potential in pheromone chemistry (Bestmann & Gunawardena, 1992).
Chemical Synthesis Processes
The compound plays a significant role in various chemical synthesis processes. For instance, it has been used in the alkylation process to produce specific compounds. Sharma et al. (1994) described using a similar compound, 1-bromo-6-tetrahydropyranyloxyhexane, in the synthesis of hexadecenyl acetate and hexadecenal, which further underlines the versatility of this compound in chemical syntheses (Sharma, Chand, & Verma, 1994).
Development of Fluorinated Compounds
This compound is also instrumental in preparing fluorinated compounds. Requirand et al. (1992) demonstrated its use in synthesizing 11-fluoroundecanoic acid, a compound evaluated for applications in cosmetics and as anti-rust additives in water-based cutting fluids (Requirand, Blancou, Commeyras, & Caupin, 1992).
Surface Chemistry and Material Science
The compound is significant in surface chemistry and material science. Fang et al. (1998) studied its adsorption on graphite surfaces, providing insights into its potential applications in nanotechnology and surface engineering (Fang, Giancarlo, & Flynn, 1998).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(11-bromoundecoxy)oxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c17-13-9-6-4-2-1-3-5-7-10-14-18-16-12-8-11-15-19-16/h16H,1-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJIBEXHLZWCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465255 | |
| Record name | 11-Bromo-1-tetrahydropyranyloxyundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52056-69-6 | |
| Record name | 11-Bromo-1-tetrahydropyranyloxyundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40465255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

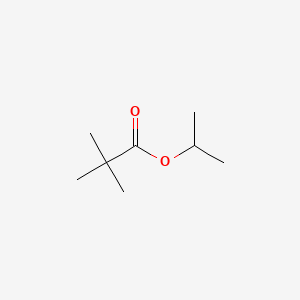
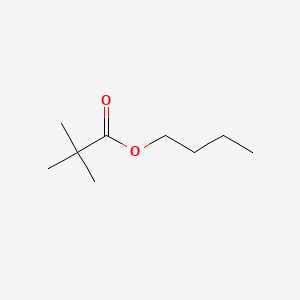
![2-[[(Butylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B3053140.png)
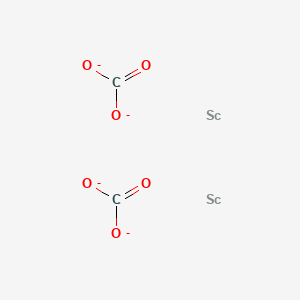
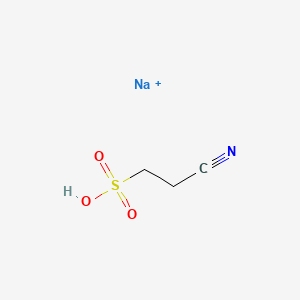
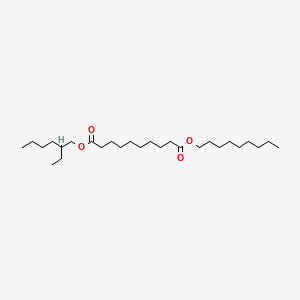
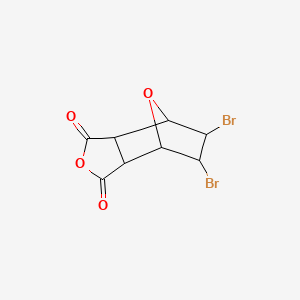

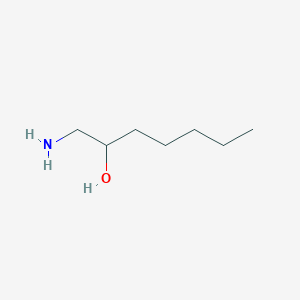
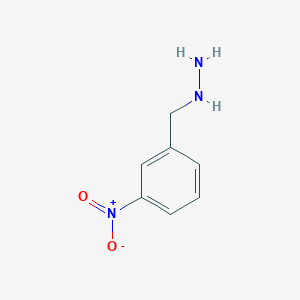
![[(2,5-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053154.png)
![[(2,3-Dichlorophenyl)methyl]hydrazine](/img/structure/B3053155.png)

